First-in-Class Clinical-Stage Dual BRG1/BRM Inhibitor vs. Preclinical Tool Compounds
FHD-286 is the first and only dual BRG1/BRM ATPase inhibitor to enter human clinical trials, as confirmed by a 2024 patent review [1]. This contrasts with other dual inhibitors such as BRM/BRG1 ATP Inhibitor-1 (IC50 <0.005 µM) and SMARCA2-IN-6 (IC50 <5 nM), which remain at the preclinical tool compound stage and lack clinical safety, tolerability, or pharmacokinetic data . Procurement of FHD-286 thus enables direct translation from preclinical models to clinical investigation.
| Evidence Dimension | Clinical development status |
|---|---|
| Target Compound Data | Phase 1 clinical trials in AML, MDS, and metastatic uveal melanoma (NCT04891757, NCT04879017) |
| Comparator Or Baseline | BRM/BRG1 ATP Inhibitor-1, SMARCA2-IN-6, and other dual inhibitors: Preclinical stage only |
| Quantified Difference | FHD-286 is the only dual BRG1/BRM inhibitor with human clinical data |
| Conditions | Regulatory filing and trial registration status |
Why This Matters
Procurement of a clinically validated compound ensures data relevance and reduces the risk of translational failure.
- [1] Reichl, K. D., Lee, E. C. Y., & Gopalsamy, A. (2024). Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023. Expert Opinion on Therapeutic Patents, 34(3), 159-169. View Source
